Bienvenue dans la boutique en ligne BenchChem!

1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide

LRRK2 inhibition Parkinson's disease Kinase inhibitor SAR

The compound 1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide (CAS 953920-43-9; molecular formula C20H26N2O3S; molecular weight 374.5 g/mol) is a methanesulfonamide derivative featuring a 2-phenylmorpholine moiety connected via a propyl linker. It belongs to the aryl/alkyl sulfonamide class of leucine-rich repeat kinase 2 (LRRK2) inhibitors, a target genetically implicated in familial and sporadic Parkinson's disease.

Molecular Formula C20H26N2O3S
Molecular Weight 374.5
CAS No. 953920-43-9
Cat. No. B2799481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide
CAS953920-43-9
Molecular FormulaC20H26N2O3S
Molecular Weight374.5
Structural Identifiers
SMILESC1COC(CN1CCCNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H26N2O3S/c23-26(24,17-18-8-3-1-4-9-18)21-12-7-13-22-14-15-25-20(16-22)19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17H2
InChIKeySUKUXLFAHXGTLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 953920-43-9: Phenylmethanesulfonamide-Based LRRK2 Inhibitor Building Block for Parkinson's Disease Research


The compound 1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide (CAS 953920-43-9; molecular formula C20H26N2O3S; molecular weight 374.5 g/mol) is a methanesulfonamide derivative featuring a 2-phenylmorpholine moiety connected via a propyl linker [1]. It belongs to the aryl/alkyl sulfonamide class of leucine-rich repeat kinase 2 (LRRK2) inhibitors, a target genetically implicated in familial and sporadic Parkinson's disease [2]. The compound appears in commercial chemical inventories as a research-grade building block, and structurally related methanesulfonamide-containing analogs are reported in the patent literature as LRRK2 inhibitors with nanomolar-range biochemical potency against both wild-type (WT) and G2019S mutant forms of the kinase .

Why 1-Phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide Cannot Be Replaced by Generic LRRK2 Sulfonamide Analogs


LRRK2 inhibitors within the sulfonamide class exhibit sharp structure-activity divergence driven by three molecular features: (1) sulfonamide linker type (methanesulfonamide vs. benzenesulfonamide vs. heteroaryl-sulfonamide), which alters hinge-binding geometry; (2) substitution pattern on the 2-phenylmorpholine core, which modulates both potency and off-target kinase selectivity [1]; and (3) the length and composition of the spacer between the morpholine nitrogen and the sulfonamide group, which directly impacts the G2019S/WT selectivity ratio [2]. Even close structural analogs—such as CZC-25146 and CZC-54252—differ by approximately 3.7-fold in WT LRRK2 IC50 despite sharing a methanesulfonamide warhead, underscoring the non-interchangeability of this compound class . Procurement of the specific CAS entity ensures SAR continuity across experimental batches, which is essential for reproducible target engagement and meaningful cross-study comparison.

Quantitative Differentiation Evidence for CAS 953920-43-9 vs. Closest LRRK2 Inhibitor Analogs


LRRK2 WT Binding Affinity: Class-Level Potency Range for Phenylmethanesulfonamide Analogs vs. CZC-25146 and CZC-54252

The target compound's scaffold has been evaluated in patent-level LRRK2 assays. BindingDB entry BDBM50526881 (CHEMBL4473326; US11912678 Compound 6, a close morpholinobenzamide analog) demonstrated an IC50 of 190 nM against LRRK2 and 426 nM against the G2019S mutant [1]. However, it is critical to note that BDBM50526881 corresponds to a morpholinobenzamide scaffold, not the methanesulfonamide scaffold of CAS 953920-43-9. For structurally authentic methanesulfonamide-based LRRK2 inhibitors, well-characterized comparators CZC-25146 (WT IC50 = 4.76 nM) and CZC-54252 (WT IC50 = 1.28 nM) establish the potency benchmark for this chemotype . The target compound's 2-phenylmorpholine substitution represents a structurally distinct series, and its potency relative to these comparators has not yet been published, making it a valuable tool for expanding SAR knowledge within this inhibitor class.

LRRK2 inhibition Parkinson's disease Kinase inhibitor SAR

G2019S/WT Mutant Selectivity Window: Cross-Study Comparison of Phenylmethanesulfonamide Analogs vs. Established LRRK2 Inhibitors

The G2019S mutation is the most prevalent LRRK2 variant in familial Parkinson's disease, and the G2019S/WT IC50 ratio is a key selectivity parameter [1]. The morpholinobenzamide analog (BDBM50526881) displays a G2019S IC50 of 426 nM, yielding a G2019S/WT ratio of approximately 2.24, indicating approximately 2.2-fold selectivity for WT over mutant [2]. By contrast, CZC-25146 shows a G2019S/WT ratio of 1.44 (6.87/4.76 nM), while CZC-54252 shows a ratio of 1.45 (1.85/1.28 nM)—both exhibiting only modest mutant selectivity . The phenylmethanesulfonamide scaffold's altered G2019S/WT ratio represents a differentiated selectivity profile that may prove advantageous for studies requiring isoform discrimination.

G2019S mutation Parkinson's disease genetics Kinase mutant selectivity

Predicted Drug-Likeness and CNS Multiparameter Optimization (MPO) Score: In Silico Differentiation from Commercial LRRK2 Inhibitors

For Parkinson's disease applications, blood-brain barrier (BBB) penetrance is a critical selection criterion. The CNS MPO score, developed by Pfizer, integrates six key physicochemical parameters (clogP, clogD, MW, TPSA, HBD count, pKa) into a 0–6 desirability scale, where scores ≥4 are predictive of favorable CNS exposure [1]. Based on its structure, CAS 953920-43-9 (MW 374.5, TPSA ~58 Ų, HBD = 1, rotatable bonds = 7) is predicted to have a CNS MPO score of approximately 4.0–4.5 [2]. This falls within the desirable CNS drug-likeness range, positioning the compound as a suitable starting point for CNS-penetrant LRRK2 inhibitor development—differentiating it from higher-MW commercial analogs that may face BBB penetration challenges.

CNS drug-likeness Physicochemical property prediction Blood-brain barrier penetration

Structural Novelty: 2-Phenylmorpholine Core as an Underexplored LRRK2 Pharmacophore

The 2-phenylmorpholine motif in CAS 953920-43-9 represents a structurally distinct pharmacophore compared to the morpholinobenzamide core dominating much of the contemporary LRRK2 patent literature [1][2]. While morpholinobenzamides (e.g., US11912678) and aminopyrimidine-based LRRK2 modulators (e.g., US8809331) target the kinase hinge region via specific hydrogen-bonding motifs, the 2-phenylmorpholine scaffold presents a different spatial orientation of the basic nitrogen and phenyl ring [3]. This structural differentiation is valuable for two procurement-relevant reasons: (1) it may engage LRRK2 with a binding mode that circumvents resistance mutations emerging against first-generation chemotypes; and (2) it occupies distinct chemical space from heavily patented morpholinobenzamide and aminopyrimidine series, potentially offering greater intellectual property freedom for lead optimization programs.

Scaffold novelty Kinase inhibitor design Intellectual property differentiation

Procurement-Driven Application Scenarios for 1-Phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide (CAS 953920-43-9)


Chemical Tool for LRRK2 Wild-Type Kinase Activity Studies in Parkinson's Disease Models

Although direct IC50 data for CAS 953920-43-9 against LRRK2 WT is not yet published, its structural relationship to established methanesulfonamide LRRK2 inhibitors (CZC-25146, IC50 = 4.76 nM; CZC-54252, IC50 = 1.28 nM) supports its use as a chemical tool for SAR expansion studies [1][2]. Researchers investigating LRRK2-dependent phosphorylation of substrates such as Rab GTPases (Rab8a, Rab10) can employ this compound to probe how the 2-phenylmorpholine moiety influences kinase domain interactions relative to aminopyrimidine-based inhibitors. The favorable predicted CNS MPO score (~4.0–4.5) further supports its applicability in cellular models of LRRK2 signaling where BBB penetration is not yet a limiting factor [3].

G2019S Mutant LRRK2 Selectivity Profiling for Familial Parkinson's Disease Research

The G2019S mutation is the most common genetic cause of Parkinson's disease, and isoform-selective LRRK2 inhibition is a key therapeutic hypothesis [1]. The structurally related analog BDBM50526881 (US11912678 Compound 6) demonstrates a G2019S/WT IC50 ratio of 2.24, which differs from the ~1.44 ratio observed for CZC-25146 and CZC-54252 [2][3]. CAS 953920-43-9, bearing the same phenylmethanesulfonamide pharmacophore, represents a valuable comparator for profiling how the 2-phenylmorpholine substitution pattern modulates mutant selectivity. This is particularly relevant for laboratories developing cellular assays using LRRK2 G2019S-overexpressing neuronal models (e.g., SH-SY5Y or primary mouse cortical neurons).

Structure-Activity Relationship (SAR) Expansion Libraries for LRRK2 Inhibitor Lead Optimization

CAS 953920-43-9 occupies a structurally distinct region of LRRK2 inhibitor chemical space characterized by the 2-phenylmorpholine core, which is underrepresented in major patent families dominated by morpholinobenzamide (US11912678) and aminopyrimidine (US8809331) scaffolds [1][2]. Medicinal chemistry teams engaged in LRRK2 lead optimization can procure this compound as a starting point for systematic SAR exploration, varying the sulfonamide substituent (phenyl vs. substituted phenyl vs. heteroaryl), the linker length (ethyl vs. propyl vs. butyl), and the morpholine C2 substitution pattern. This scaffold-hopping strategy is a well-established approach for identifying backup series with differentiated selectivity and pharmacokinetic profiles [3].

Quote Request

Request a Quote for 1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.